molecular formula C9H13IN2O2 B2519883 Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1354705-62-6

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate

Cat. No. B2519883
CAS RN: 1354705-62-6
M. Wt: 308.119
InChI Key: BVGYJIXYCDDSHJ-UHFFFAOYSA-N
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Description

“Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a sec-butyl group, an iodine atom, and a methyl carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The presence of the iodine atom could make the compound more polar, while the sec-butyl and methyl carboxylate groups could influence its solubility and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The iodine atom could be replaced in a substitution reaction, or the compound could participate in reactions involving the pyrazole ring or the carboxylate group. The exact reactions would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its atoms and groups, its density and melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be influenced by the presence of the iodine atom and the functional groups .

properties

IUPAC Name

methyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGYJIXYCDDSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate

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